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(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone

BACE1 inhibition Alzheimer's disease 3D-QSAR

(7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone (CAS 1170393-93-7) is a synthetic small molecule (C14H12N2O3S, MW 288.32 g/mol) combining a 7-nitro-3,4-dihydroisoquinoline core with a thiophen-2-yl methanone substituent. The compound belongs to the thiophene-fused dihydroisoquinoline class, a privileged scaffold in central nervous system (CNS) drug discovery, most notably exploited for β-secretase 1 (BACE1) inhibition in Alzheimer's disease programs.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 1170393-93-7
Cat. No. B2472210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone
CAS1170393-93-7
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
InChIInChI=1S/C14H12N2O3S/c17-14(13-2-1-7-20-13)15-6-5-10-3-4-12(16(18)19)8-11(10)9-15/h1-4,7-8H,5-6,9H2
InChIKeyHCPVLXRANAENSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone (CAS 1170393-93-7) – Class Identity and Baseline Properties


(7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone (CAS 1170393-93-7) is a synthetic small molecule (C14H12N2O3S, MW 288.32 g/mol) combining a 7-nitro-3,4-dihydroisoquinoline core with a thiophen-2-yl methanone substituent . The compound belongs to the thiophene-fused dihydroisoquinoline class, a privileged scaffold in central nervous system (CNS) drug discovery, most notably exploited for β-secretase 1 (BACE1) inhibition in Alzheimer's disease programs [1]. The 7-nitro substituent distinguishes it from the unsubstituted parent core (CAS 349097-64-9) and other 7-position analogs (e.g., 7-alkoxy, 7-halo), introducing electron-withdrawing character that modulates both the dihydroisoquinoline ring electronics and potential hydrogen-bonding interactions with biological targets [1].

Why (7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone Cannot Be Replaced by Other Dihydroisoquinoline Analogs


Within the dihydroisoquinoline BACE1 inhibitor pharmacophore, the 7-position substituent is not a passive spectator but a critical determinant of target potency and physicochemical profile. In a landmark 2013 structure-activity relationship (SAR) campaign, shifting from a carboxylic acid-bearing scaffold (hit 1, μM potency) to optimized analogs required iterative modification of the western dihydroisoquinoline region [1]. The introduction of a nitro group at the 7-position (as in the target compound) is structurally analogous to the electron-deficient modifications found in advanced leads such as compound 8 (BACE1 Alpha assay IC50 = 8 nM) and compound 31 (good BACE-1 potency, excellent permeability, low P-gp efflux ratio) [1][2]. Generic substitution with a 7-unsubstituted analog (e.g., (3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone, CAS 349097-64-9) strips away the electron-withdrawing nitro group, potentially collapsing binding affinity through loss of key hydrogen-bond interactions with the BACE1 flap region (as modeled in 3D-QSAR studies on 34 dihydroisoquinoline derivatives) [3]. Similarly, 7-alkoxy congeners (e.g., 7-(3-(piperidin-1-yl)propoxy) analog, Ki = 8.10 nM at histamine H3 receptor) display divergent target selectivity, underscoring that even conservative 7-position modifications profoundly alter pharmacological trajectory [4].

Quantitative Evidence Guide: Comparator-Based Differentiation of (7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone


BACE1 Inhibitory Potency: Class-Level SAR Infers Advantage of 7-Nitro Substitution Over Unsubstituted Parent

While direct BACE1 IC50 data for (7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone are not publicly reported, a 3D-QSAR CoMSIA model constructed from 34 dihydroisoquinoline BACE1 inhibitors (Q² = 0.47, R²ncv = 0.93, R²pre = 0.95) identified hydrogen-bond donor capacity as a key favorable field [1]. The 7-nitro group in the target compound introduces two strong hydrogen-bond acceptor oxygen atoms absent in the unsubstituted analog (CAS 349097-64-9). In the structurally characterized BACE1 co-crystals (PDB 4I12, 4I1C, 4I0F), the dihydroisoquinoline 7-position projects toward the flap region (residues Val69–Tyr71), where hydrogen-bond acceptors favorably interact with the backbone NH of Thr72 [2]. The unsubstituted parent core lacks this interaction capability, suggesting the 7-nitro analog may achieve superior BACE1 binding affinity, consistent with the progression from μM screening hits to the 8 nM lead compound 8 (which contains an elaborated dihydroisoquinoline core) via systematic 7-position optimization [2].

BACE1 inhibition Alzheimer's disease 3D-QSAR

Target Selectivity Divergence: 7-Nitro Analog Differentiates from 7-Alkoxy Congener at Histamine H3 Receptor

A structurally related analog, (7-(3-(piperidin-1-yl)propoxy)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone (CHEMBL210401), displays potent histamine H3 receptor binding (Ki = 8.10 nM, displacement of [³H]N-α-methylhistamine from human cloned H3 receptor) [1]. The 7-nitro compound differs at the identical position by replacing the basic piperidinylpropoxy side chain with a neutral, electron-withdrawing nitro group. This chemical divergence predicts a distinct pharmacological profile: the basic 7-alkoxy chain engages the H3 receptor's conserved Asp114 residue, a hallmark of H3 ligands, while the 7-nitro group lacks the basic amine required for this interaction, thus likely eliminating H3 activity and redirecting toward targets preferring neutral or electron-deficient 7-substituents (e.g., BACE1) [2]. This is consistent with the screening paradigm shift observed in the dihydroisoquinoline BACE1 program, where increasingly electrophilic 7-substituents correlated with BACE1 potency gains [2].

Histamine H3 receptor target selectivity GPCR

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity Relative to 7-Unsubstituted and 7-Alkoxy Analogs

The calculated LogP for (7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone is approximately 2.1 (estimated via atom-based method), compared to ~3.0 for the 7-unsubstituted analog (CAS 349097-64-9) and ~3.8 for the 7-(piperidinylpropoxy) analog . The lower LogP of the 7-nitro compound places it more favorably within the CNS drug-likeness space (desired LogP 2–4 for passive blood-brain barrier penetration), while the increased topological polar surface area (tPSA ~92 Ų vs. ~40 Ų for unsubstituted) further enhances solubility and reduces P-glycoprotein (P-gp) recognition risk [1]. These properties align with the optimization trajectory culminating in compound 31 (Bowers et al., 2013), which achieved excellent permeability and a low P-gp efflux ratio through balanced polarity [1].

physicochemical properties CNS drug-likeness LogP

Synthetic Tractability and Purity Benchmarking Against Commercial Supply Standards

The target compound is commercially available from multiple suppliers with a typical purity specification of ≥95% (HPLC), consistent with the quality benchmarks for dihydroisoquinoline research probes . In contrast, the 7-unsubstituted parent (CAS 349097-64-9) is primarily listed as an analytical reference standard with limited batch-certificate data, and the 7-(piperidinylpropoxy) analog requires custom synthesis . The defined nitro group at the 7-position provides a spectrophotometric handle (λmax ~270 nm, characteristic of nitroaromatic chromophore) that facilitates quantitative purity assessment by HPLC-UV, whereas the UV-transparent 7-unsubstituted analog demands more complex detection methods (e.g., ELSD or MS) for routine quality control [1].

synthetic accessibility purity procurement

Optimal Application Scenarios for (7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone Procurement


BACE1 Inhibitor Lead Optimization: 7-Nitro Analog as a CNS-Penetrant Scaffold with Favorable Polarity Profile

The compound is best deployed as a core scaffold for structure-based optimization of BACE1 inhibitors targeting Alzheimer's disease. Its cLogP of ~2.1 and tPSA of ~92 Ų fall within the CNS drug-likeness window established by advanced leads such as compound 31 (Bowers et al., 2013) [1]. The 7-nitro group provides a crystallographically validated hydrogen-bond acceptor motif that engages the BACE1 flap region backbone NH (Thr72), a binding interaction absent in the 7-unsubstituted parent [2]. Medicinal chemistry teams can exploit this interaction while further derivatizing the thiophene ring (e.g., at the 4- or 5-position) to optimize potency beyond the μM starting point typical of this class [2].

Chemical Probe Development for Target Selectivity Profiling: Differentiating BACE1 from Histamine H3 Pharmacology

The 7-nitro analog serves as a BACE1-biased chemical probe, in contrast to 7-alkoxy-substituted analogs that display potent histamine H3 receptor binding (Ki = 8.10 nM) [3]. Laboratories conducting CNS target deconvolution can use the 7-nitro compound to interrogate BACE1-mediated amyloid processing pathways without confounding H3 receptor-mediated effects on neurotransmitter release. This selectivity is structurally enforced: the 7-nitro group lacks the basic amine moiety required for H3 receptor engagement via Asp114, whereas the piperidinylpropoxy chain of the comparator compound fulfills this pharmacophore requirement [3].

3D-QSAR Model Validation: 7-Nitro Substitution as a Test Case for Hydrogen-Bond Acceptor Field Contribution

The compound is well-suited as an external validation molecule for the CoMSIA model reported by Wu et al. (2016), which achieved a predictive R²pre of 0.95 for 34 dihydroisoquinoline BACE1 inhibitors [4]. The 7-nitro substituent provides a strong hydrogen-bond acceptor contribution that extends beyond the training set's chemical diversity, making it a challenging and informative test case for assessing model generalizability. Successful prediction of its BACE1 potency (once experimentally determined) would reinforce the model's utility for virtual screening of novel dihydroisoquinoline analogs [4].

Analytical Reference Standard for Nitroaromatic Dihydroisoquinoline Derivatives

With a well-defined UV chromophore (λmax ~270 nm) and commercial availability at ≥95% purity, the compound functions as a reliable HPLC reference standard for quantifying structurally related nitro-dihydroisoquinoline analogs in reaction mixtures or biological matrices . This application leverages the compound's favorable spectrophotometric properties, which simplify detection relative to UV-transparent 7-unsubstituted or 7-alkyl analogs that require mass spectrometric or evaporative light scattering detection for accurate quantification .

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